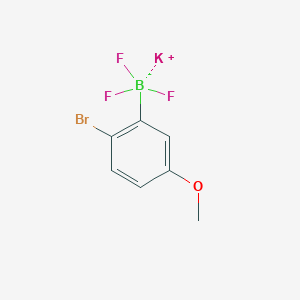

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide

Overview

Description

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H6BBrF3KO. It is a member of the organoboron family, which is known for its versatility in various chemical reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research applications .

Mechanism of Action

Target of Action

Potassium 2-bromo-5-methoxyphenyltrifluoroborate is a type of organoboron reagent

Mode of Action

Organoboron compounds, including potassium trifluoroborates, are known for their remarkable compliance with strong oxidative conditions . This suggests that they may interact with their targets through oxidation-reduction reactions, leading to changes in the targets’ biochemical properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, potassium trifluoroborates, a class of organoboron reagents to which Potassium 2-bromo-5-methoxyphenyltrifluoroborate belongs, are known to be moisture- and air-stable . This suggests that they can maintain their efficacy and stability in various environmental conditions.

Biochemical Analysis

Biochemical Properties

Potassium 2-bromo-5-methoxyphenyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in oxidative conditions and can be used in Suzuki Cross-Coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The interactions of Potassium 2-bromo-5-methoxyphenyltrifluoroborate with biomolecules are primarily based on its ability to act as a boronic acid surrogate, facilitating the formation of complex organic structures.

Cellular Effects

Potassium 2-bromo-5-methoxyphenyltrifluoroborate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in oxidative conditions suggests that it may induce oxidative stress in cells, leading to changes in cellular function . Additionally, its interaction with proteins and enzymes can modulate their activity, impacting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of Potassium 2-bromo-5-methoxyphenyltrifluoroborate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. The compound’s trifluoroborate group is particularly reactive, allowing it to participate in various biochemical reactions . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 2-bromo-5-methoxyphenyltrifluoroborate can change over time. The compound is generally stable, but its reactivity can lead to degradation under certain conditions. Long-term studies have shown that prolonged exposure to the compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression . The stability and degradation of Potassium 2-bromo-5-methoxyphenyltrifluoroborate are crucial factors in its application in biochemical research.

Dosage Effects in Animal Models

The effects of Potassium 2-bromo-5-methoxyphenyltrifluoroborate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, Potassium 2-bromo-5-methoxyphenyltrifluoroborate can exhibit toxic or adverse effects, including oxidative stress and cellular damage.

Metabolic Pathways

Potassium 2-bromo-5-methoxyphenyltrifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s role in oxidative conditions suggests that it may influence metabolic flux and metabolite levels . Its interactions with metabolic enzymes can modulate their activity, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of Potassium 2-bromo-5-methoxyphenyltrifluoroborate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of Potassium 2-bromo-5-methoxyphenyltrifluoroborate can influence its activity and function, as its presence in specific cellular regions can affect local biochemical processes.

Subcellular Localization

Potassium 2-bromo-5-methoxyphenyltrifluoroborate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can determine its interactions with biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-methoxyphenylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium(II) acetate. The mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified through recrystallization or chromatography techniques. The industrial production methods are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium-based catalysts are frequently used in coupling reactions.

Solvents: Solvents like THF, dichloromethane, and ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of advanced materials and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

- Potassium (5-bromo-2-methoxyphenyl)trifluoroboranuide

- Potassium (2-bromo-4-methoxyphenyl)trifluoroboranuide

- Potassium (2-bromo-3-methoxyphenyl)trifluoroboranuide

Uniqueness

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and stability. This makes it particularly useful in certain types of chemical reactions, such as Suzuki-Miyaura coupling, where the position of the substituents can significantly impact the reaction outcome .

Biological Activity

Potassium (2-bromo-5-methoxyphenyl)trifluoroboranuide is an organoboron compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biochemical characteristics, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

- Molecular Formula: C7H7BBrF3KO2

- Molecular Weight: 284.04 g/mol

The presence of the trifluoroborate group enhances its reactivity in various organic transformations, particularly in cross-coupling reactions.

The biological activity of this compound primarily involves its role as a coupling partner in metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. The trifluoroborate moiety acts as a stable precursor that can release reactive species under certain conditions, facilitating the formation of carbon-carbon bonds.

Key Mechanistic Insights:

- Transmetalation Processes: The compound undergoes transmetalation with palladium or nickel catalysts, which is crucial for synthesizing complex organic molecules.

- Biochemical Pathways: It influences various metabolic pathways by acting on enzymes involved in synthesis and degradation processes within cells.

Table 1: Comparison of Organoboron Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Potential anticancer activity | Trifluoroborate enhances reactivity |

| Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide | Antimicrobial properties | Similar structural properties |

| Potassium (4-vinylphenyl)trifluoroborate | Role in biochemical reactions | Used in Suzuki-Miyaura coupling |

Case Studies and Research Findings

-

Anticancer Studies:

A study evaluated the effects of various organoboron compounds, including this compound, on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential for further development as a therapeutic agent. -

Synthesis Applications:

Research demonstrated the compound's utility in synthesizing biologically active molecules. Its ability to form stable complexes with palladium catalysts was highlighted, emphasizing its importance in drug development processes. -

Computational Predictions:

Utilizing software like PASS (Prediction of Activity Spectra for Substances), researchers predicted over 3500 pharmacotherapeutic effects for structurally similar compounds, indicating a broad spectrum of potential biological activities related to this compound.

Properties

IUPAC Name |

potassium;(2-bromo-5-methoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrF3O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSHSDTYQDXAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)OC)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.